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Compound of Interest

Compound Name: BM 15766 sulfate

Cat. No.: B3290633 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BM 15766 sulfate, a chemical inhibitor of

7-dehydrocholesterol reductase (DHCR7), with alternative pharmacological inhibitors and

genetic models used to study and replicate the biochemical and developmental abnormalities

associated with Smith-Lemli-Opitz syndrome (SLOS). The data presented is intended to assist

researchers in selecting the most appropriate tools for their specific research needs in drug

development and the study of cholesterol biosynthesis.

Introduction to BM 15766 Sulfate and Smith-Lemli-
Opitz Syndrome
BM 15766 sulfate is a potent inhibitor of the enzyme 7-dehydrocholesterol reductase

(DHCR7), which catalyzes the final step in the Kandutsch-Russell pathway of cholesterol

biosynthesis: the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol.[1][2] Inhibition of

DHCR7 by BM 15766 sulfate leads to a decrease in cellular cholesterol levels and an

accumulation of the precursor 7-DHC.[3] This chemically-induced state mimics the biochemical

phenotype of Smith-Lemli-Opitz syndrome (SLOS), a rare and severe autosomal recessive

disorder caused by mutations in the DHCR7 gene.[4][5] SLOS is characterized by a wide range

of congenital malformations, intellectual disability, and behavioral problems.[6] Consequently,

BM 15766 sulfate and other DHCR7 inhibitors serve as valuable tools for creating animal

models of SLOS to investigate its pathogenesis and evaluate potential therapeutic

interventions.[3]
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Pharmacological Alternatives to BM 15766 Sulfate
Several other compounds have been identified as inhibitors of DHCR7, providing researchers

with a selection of tools to induce a SLOS-like phenotype. The most well-characterized

alternatives include AY 9944 and Triparanol.

AY 9944: A potent and specific inhibitor of DHCR7.[2][7] It has been extensively used to

create rodent models of SLOS that exhibit similar teratogenic effects to those observed with

BM 15766.[3][8]

Triparanol: One of the earliest cholesterol-lowering drugs, it also inhibits DHCR7.[1][2]

However, its use was discontinued due to severe side effects.[2]

Other Psychoactive Drugs: Interestingly, a number of antipsychotic and antidepressant

medications have been shown to inhibit DHCR7 as an off-target effect.[9][10]

Comparative Efficacy of DHCR7 Inhibitors
The potency of these inhibitors can be compared by their half-maximal inhibitory concentration

(IC50) values against the DHCR7 enzyme. Lower IC50 values indicate greater potency.

Compound
IC50 (µM) for human
DHCR7

Reference

AY 9944 0.013 [1]

BM 15766 sulfate 1.2 [1]

Triparanol 14 [1]

Comparison with Genetic Models of Smith-Lemli-
Opitz Syndrome
Genetic engineering has enabled the creation of mouse models that replicate the genetic basis

of SLOS. These models provide a crucial point of comparison for the findings obtained using

pharmacological inhibitors.
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Model Genotype Key Phenotypes Reference

Pharmacological

Model (Rat)

Wild-type treated with

BM 15766 or AY 9944

Decreased

cholesterol, increased

7-DHC and 8-DHC,

holoprosencephaly,

craniofacial

abnormalities, limb

defects. Effects are

transient and dose-

dependent.

[3][8]

Knockout Mouse

Model
Dhcr7-/-

Perinatal lethality,

severe craniofacial

anomalies (including

cleft palate),

syndactyly,

intrauterine growth

retardation. Complete

loss of DHCR7

function.

[4][5]

Hypomorphic Mouse

Model
Dhcr7T93M/Δ3-5

Viable but with

reduced lifespan, mild

growth retardation,

syndactyly, central

nervous system

ventricular dilatation.

Residual DHCR7

activity. Biochemical

defects can improve

with age.

[11]

Conditional Knockout

Mouse

Dhcr7flx/flx with

tissue-specific Cre

Allows for temporal

and tissue-specific

deletion of Dhcr7.

Liver-specific

knockout shows

[12]
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minimal systemic

phenotype.

Signaling Pathway and Experimental Workflow
The inhibition of DHCR7 by compounds like BM 15766 sulfate directly impacts the cholesterol

biosynthesis pathway, leading to a cascade of downstream effects, including potential

disruption of the Sonic hedgehog (Shh) signaling pathway, which is crucial for embryonic

development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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